Methyl benzo[b]thiophene-7-carboxylate is a sulfur-containing heterocyclic compound classified within the benzo[b]thiophene family. This compound is recognized for its diverse biological activities and is extensively utilized in medicinal chemistry and material science. It has the chemical formula CHOS and is identified by the CAS number 110449-94-0. Methyl benzo[b]thiophene-7-carboxylate serves as a building block in organic synthesis, particularly in the development of more complex molecular structures and as a reagent in various chemical reactions .
The synthesis of methyl benzo[b]thiophene-7-carboxylate typically involves several established methods, including:
In industrial contexts, large-scale production of methyl benzo[b]thiophene-7-carboxylate may utilize optimized reaction conditions to enhance yield and purity. The choice of synthetic route often depends on factors such as cost, availability of starting materials, and desired scale of production.
Methyl benzo[b]thiophene-7-carboxylate features a benzene ring fused to a thiophene ring with a carboxylate group at the 7th position and a methyl group at the 2nd position. The molecular structure can be represented as follows:
Methyl benzo[b]thiophene-7-carboxylate is capable of undergoing various chemical reactions:
The major products formed from these reactions can include various substituted benzo[b]thiophene derivatives, which may exhibit different biological and chemical properties based on their specific substitutions.
The mechanism of action for methyl benzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes and subsequent biological effects. For instance, it has been investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties through modulation of specific signaling pathways.
The compound's reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups on the aromatic system .
Methyl benzo[b]thiophene-7-carboxylate has numerous applications across various scientific fields:
Benzo[b]thiophene derivatives occupy a pivotal niche in drug development due to their broad and tunable bioactivity. Over 50 clinical agents incorporate this scaffold, spanning therapeutic areas from oncology to CNS disorders [3] [5]. Key FDA-approved drugs include:
Table 1: Clinically Approved Benzo[b]thiophene-Based Drugs
Drug | Therapeutic Use | Molecular Target | Key Structural Feature |
---|---|---|---|
Raloxifene | Osteoporosis | Selective Estrogen Receptor Modulator | 2-Aryl-BTP core |
Zileuton | Asthma | 5-Lipoxygenase Inhibitor | N-Hydroxyurea-BTP hybrid |
Sertaconazole | Antifungal | Lanosterol 14α-demethylase binder | BTP-chlorobenzothiophene |
Mobam | Insecticide | Acetylcholinesterase inhibitor | BTP-carbamate |
MBTC specifically serves as a precursor to bioactive molecules by leveraging its C7-carboxylate for:
SAR studies confirm that electron-withdrawing groups (e.g., esters) at C7 enhance target affinity by modulating electron density across the BTP π-system [5].
Methyl esterification at C7 of benzo[b]thiophene critically balances reactivity, stability, and cell permeability:
Physicochemical Advantages
Functional Versatility
Table 2: Applications of MBTC-Derived Intermediates
Derivative | Application | Key Benefit |
---|---|---|
Benzo[b]thiophene-7-carboxaldehyde | Fluorescent dye synthesis | Enhances cellular imaging contrast |
7-(Hydrazinocarbonyl)-BTP | Anticancer agent scaffolds | Induces apoptosis in MCF-7 cells |
7-Carboxamide-BTP | Organic semiconductors | Electron mobility >0.5 cm²/V·s in OLEDs |
In material science, MBTC enhances polymer thermal stability (Tg ↑ by 40°C in polyimides) and serves as electron-transport layers in organic photovoltaics [2].
The chemistry of BTP-7-carboxylates evolved alongside synthetic methodology breakthroughs:
Early Developments (1970s–1990s)
Modern Methodologies (2000s–Present)
CAS registry milestones include:
Current research focuses on asymmetric catalysis (e.g., chiral MBTC-based FAAH inhibitors) and bioconjugation (e.g., BTP-antibody conjugates for tumor targeting) [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: